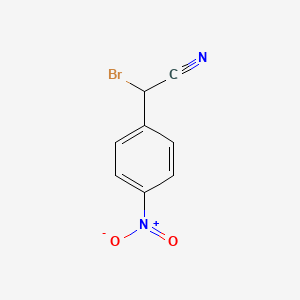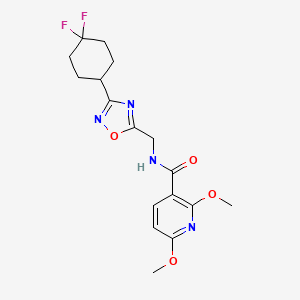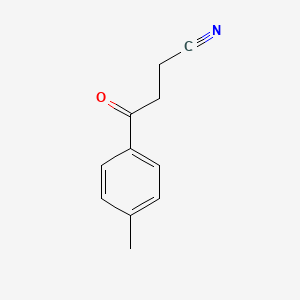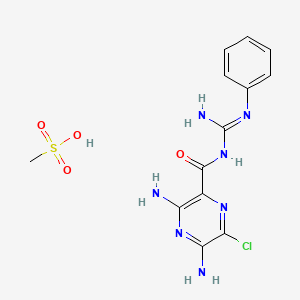
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of compounds with a complex structure that involves the integration of imidazole, diazepane, and thiophene moieties. Such compounds are known for their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The imidazole group, in particular, is a versatile moiety present in many biologically active compounds.
Synthesis Analysis
The synthesis of related complex molecules often involves multi-step chemical reactions, including functional group transformations and ring-closure strategies. Techniques like UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry are crucial for characterizing these compounds and confirming their structures (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is analyzed using density functional theory (DFT) calculations, which help in understanding the equilibrium geometry, bonding features, and vibrational wave numbers. These analyses are essential for predicting the behavior of the molecules in different chemical environments and their interaction with biological targets (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of electron-withdrawing or donating groups. Studies on similar structures have shown how modifications can affect their reactivity towards nucleophiles and their overall chemical stability. Techniques like molecular docking can further aid in understanding their potential biological activities (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystallinity, can be determined through experimental methods. These properties are crucial for determining the compound's suitability for various applications, including its use in pharmaceutical formulations (Nagaraju et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different chemical agents, and stability under various conditions, are key to understanding the compound's behavior in chemical and biological systems. Studies on similar compounds provide insights into their reactivity patterns, which can be predictive of the behavior of "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone" (Shahana & Yardily, 2020).
Mécanisme D'action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
The safety and hazards of a specific compound depend on its exact structure and properties. While some imidazole derivatives are used as drugs and are safe for human consumption under specific conditions , others might be harmful or toxic. It’s important to refer to the specific safety data sheet of the compound for accurate information.
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a valuable moiety in medicinal chemistry . Future research might focus on developing new synthetic routes and exploring the potential therapeutic applications of novel imidazole derivatives .
Propriétés
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c18-13(11-3-1-8-21-11)16-4-2-5-17(7-6-16)22(19,20)12-9-14-10-15-12/h1,3,8-10H,2,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQKYKYQUNARMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)
![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)
![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)


![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)
![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)


